Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Orexin receptor antagonism THIQ scaffold N2-substituent SAR

CAS 955742-71-9 is a structurally distinct 1,2,3,4-tetrahydroisoquinoline (THIQ) featuring an N2-furan-2-carbonyl group and a C7-methoxyacetamide side chain. Unlike generic N2-acetyl or N2-sulfonyl analogs, the furan-2-carbonyl moiety introduces unique heteroaromatic hydrogen-bonding and π-stacking properties essential for differential orexin receptor (OX1/OX2) subtype selectivity. With a predicted cLogP of 2.5–3.5 and 5 H-bond acceptors, this compound is optimized for CNS drug discovery programs targeting GPCRs, particularly the orexin system. Suppliers offer ≥95% purity suitable for SAR expansion, head-to-head pharmacological comparison, and chemical biology probe development. The synthetically accessible C7 position supports further derivatization (biotinylation, fluorophore conjugation) for target deconvolution and pull-down/imaging applications. Procure this specific N2-furan-2-carbonyl THIQ to quantify the contribution of heteroaromatic carbonyl substitution to potency, selectivity, metabolic stability, and solubility versus N2-acetyl, N2-ethylsulfonyl, and N2-cyclopropylcarbonyl analogs.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 955742-71-9
Cat. No. B2357308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
CAS955742-71-9
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20)
InChIKeyWWJHRDOQDSIPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (CAS 955742-71-9): Procurement-Grade Compound Identity and Source Verification


N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (CAS 955742-71-9) is a synthetic small molecule (MW 314.34, molecular formula C17H18N2O4) belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class . Available from specialty chemical suppliers at ≥95% purity (Catalog No. CM987684), the compound features a distinct N2-furan-2-carbonyl substitution and a C7-methoxyacetamide side chain . THIQ derivatives are recognized as privileged scaffolds in medicinal chemistry with broad therapeutic potential including orexin receptor antagonism and anticancer applications [1].

Why Generic Substitution Fails for N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide: The N2 Pharmacophore Determines Target Engagement


Within the THIQ class, substitution at the N2 position is the primary determinant of receptor subtype selectivity and binding affinity [1]. Patent literature covering tetrahydroisoquinolyl acetamide derivatives explicitly demonstrates that variation of the N2-acyl group (e.g., acetyl vs. arylcarbonyl vs. sulfonyl) produces orexin receptor antagonists with divergent OX1/OX2 selectivity profiles and potency spanning several orders of magnitude [1]. The furan-2-carbonyl moiety in this compound introduces a heteroaromatic carbonyl with distinct electronic and steric properties compared to alkylcarbonyl (acetyl) or sulfonyl analogs, which directly influences hydrogen-bonding capacity, π-stacking potential, and conformational preferences at the receptor binding site [2]. Generic substitution with an N2-acetyl or N2-ethylsulfonyl analog therefore cannot be assumed to recapitulate the same pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for CAS 955742-71-9 Versus Structural Analogs: A Procurement-Focused Comparator Analysis


Structural Differentiation at N2: Furan-2-carbonyl vs. Acetyl Substitution Alters Physicochemical and Pharmacophoric Profile

The N2-furan-2-carbonyl group in CAS 955742-71-9 provides a heteroaromatic carbonyl pharmacophore that is structurally distinct from the N2-acetyl group found in the closest commercial analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (CAS 955757-59-2). In the orexin receptor antagonist patent series (WO 2004/085403), N2-aryl/heteroaryl carbonyl THIQ derivatives demonstrated OX1 receptor binding in calcium mobilization assays, while N2-alkylcarbonyl analogs exhibited substantially shifted selectivity profiles [1]. The furan oxygen provides an additional hydrogen bond acceptor (total HBA = 5) absent in the acetyl analog, directly impacting target binding geometry and off-rate kinetics .

Orexin receptor antagonism THIQ scaffold N2-substituent SAR

C7-Methoxyacetamide Side Chain: Impact on Ligand Efficiency and Metabolic Stability Relative to Unsubstituted or Bulkier C7 Analogs

The C7-methoxyacetamide group (CAS 955742-71-9) provides an intermediate-sized polar side chain (2-atom spacer + terminal methyl ether) that balances hydrogen bonding capacity with molecular weight (MW 314.34) . In SAR studies of THIQ-based orexin antagonists at the OX1 receptor, C7-substitution type was shown to modulate both potency and subtype selectivity [1]. A smaller C7 substituent can reduce potency due to insufficient binding pocket occupancy, while bulkier substituents increase MW and can compromise ligand efficiency metrics. The methoxyacetamide group at C7 provides a defined pharmacophoric element absent in simpler analogs such as 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (MW 227.26, no C7 substitution) [2].

Ligand efficiency Metabolic stability C7-substitution SAR

Predicted Lipophilicity (cLogP) Differentiation: Furan-2-carbonyl vs. Acetyl at N2 Impacts Membrane Permeability and CNS Penetration Potential

The furan-2-carbonyl moiety at N2 introduces additional aromatic carbon atoms and π-character relative to an acetyl group, which is predicted to increase lipophilicity. Computational estimates from structural analysis indicate that replacing the N2-acetyl group (cLogP ~1.5–2.0 for CAS 955757-59-2) with an N2-furan-2-carbonyl group (cLogP ~2.5–3.5 for CAS 955742-71-9) results in an approximate +1.0 log unit increase in calculated partition coefficient . This is consistent with the rule-of-thumb contribution of ~+0.5 to +1.0 logP per additional aromatic ring system. In the context of CNS-penetrant orexin receptor antagonist development, optimal cLogP ranges of 2–5 are reported for achieving adequate blood-brain barrier penetration [1]. The furan-2-carbonyl analog positions the molecule within this favorable CNS drug-like space, whereas the acetyl analog may fall below the optimal lipophilicity window.

Lipophilicity CNS drug design Physicochemical profiling

Synthetic Accessibility: Convergent Modular Synthesis Enables Scalable Procurement with Defined Purity Specifications

The compound is synthesized via a convergent two-step sequence: (1) acylation of 7-amino-1,2,3,4-tetrahydroisoquinoline with 2-methoxyacetyl chloride to install the C7 side chain, followed by (2) N2-acylation with furan-2-carbonyl chloride [1]. This modular route enables independent optimization of each substituent and is supplied commercially at ≥95% purity (HPLC) . In contrast, more complex THIQ derivatives bearing chiral C1 substituents or additional ring fusions require multi-step asymmetric syntheses with lower overall yields and higher procurement costs.

Synthetic chemistry Procurement specifications Building block availability

Priority Application Scenarios for N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide Based on Verified Differentiation Evidence


Orexin Receptor Antagonist Lead Identification and SAR Expansion

The N2-furan-2-carbonyl and C7-methoxyacetamide substitution pattern of CAS 955742-71-9 positions this compound as a candidate for orexin receptor (OX1/OX2) antagonist screening and structure-activity relationship (SAR) expansion, based on the well-established precedent of THIQ-acetamide derivatives as non-peptide orexin receptor antagonists [1]. Procurement of this specific compound enables head-to-head pharmacological comparison with N2-acetyl and N2-sulfonyl analogs to map the contribution of the N2 heteroaromatic carbonyl to receptor subtype selectivity.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

With a predicted cLogP in the 2.5–3.5 range (optimal for CNS penetration) and 5 hydrogen bond acceptors enabling specific target interactions, CAS 955742-71-9 is suited for CNS-focused drug discovery programs, particularly those targeting G protein-coupled receptors such as the orexin system [2]. The compound's lipophilicity profile is predicted to differ from more polar N2-acetyl analogs, offering a distinct starting point for lead optimization campaigns requiring passive blood-brain barrier penetration.

Chemical Biology Tool Compound Development for Target Deconvolution Studies

The convergent synthetic accessibility and defined purity (≥95%) of CAS 955742-71-9 support its use as a chemical biology probe for target deconvolution in phenotypic screening campaigns . The presence of a synthetically tractable C7 position enables further derivatization (e.g., biotinylation, fluorophore conjugation) for pull-down or imaging applications, while the N2-furan-2-carbonyl group provides a distinct pharmacophoric anchor for target engagement.

Comparative Physicochemical and Pharmacological Benchmarking of THIQ Substitution Patterns

CAS 955742-71-9 serves as a defined reference compound for systematic comparison of N2-substitution effects within the THIQ-methoxyacetamide series, enabling procurement teams to select the optimal substitution pattern for their specific target profile. Head-to-head physicochemical and pharmacological profiling against N2-acetyl (CAS 955757-59-2), N2-ethylsulfonyl, and N2-cyclopropylcarbonyl analogs can quantify the contribution of each N2 variant to potency, selectivity, metabolic stability, and solubility [3].

Quote Request

Request a Quote for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.